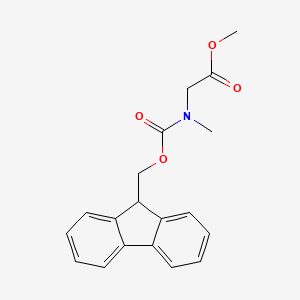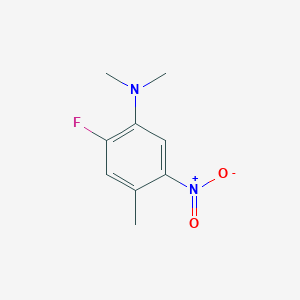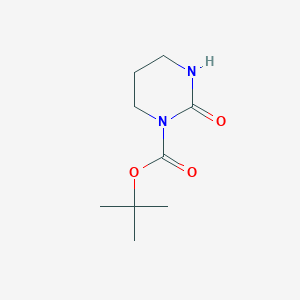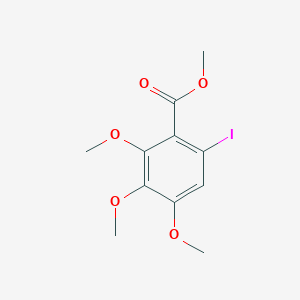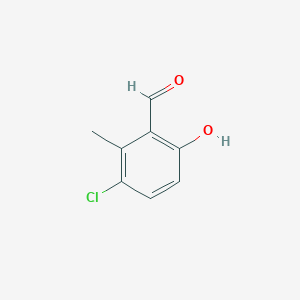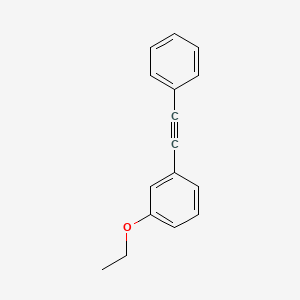
1-Ethoxy-3-(phenylethynyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethoxy-3-(phenylethynyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethoxy group at the first position and a phenylethynyl group at the third position
准备方法
The synthesis of 1-Ethoxy-3-(phenylethynyl)benzene can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and can be carried out at room temperature, making it an efficient and widely used method for the synthesis of various aromatic compounds.
. This method requires careful control of reaction conditions to ensure the desired substitution pattern is achieved.
化学反应分析
1-Ethoxy-3-(phenylethynyl)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1-ethoxy-3-(bromophenylethynyl)benzene .
科学研究应用
1-Ethoxy-3-(phenylethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological molecules.
Medicine: Research into the potential medicinal properties of this compound is ongoing. Its structure suggests it may have applications in the development of new pharmaceuticals.
作用机制
The mechanism of action of 1-Ethoxy-3-(phenylethynyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, with the benzene ring donating electrons to the electrophile to form a sigma complex . This intermediate then undergoes deprotonation to restore aromaticity, resulting in the substituted product.
In biological systems, the compound may interact with proteins and enzymes through π-π interactions and hydrogen bonding, influencing their activity and function.
相似化合物的比较
1-Ethoxy-3-(phenylethynyl)benzene can be compared to other similar compounds, such as:
1-Ethoxy-4-(phenylethynyl)benzene: This compound has the ethoxy group at the fourth position instead of the third. The difference in substitution pattern can lead to variations in reactivity and applications.
1-Methoxy-3-(phenylethynyl)benzene: Here, the ethoxy group is replaced with a methoxy group. This change can affect the compound’s electronic properties and reactivity.
1-Ethoxy-3-(phenylpropynyl)benzene:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethoxy and phenylethynyl groups, which confer distinct chemical and physical properties.
属性
分子式 |
C16H14O |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
1-ethoxy-3-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C16H14O/c1-2-17-16-10-6-9-15(13-16)12-11-14-7-4-3-5-8-14/h3-10,13H,2H2,1H3 |
InChI 键 |
BOJQQCDJFODAHU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1)C#CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13099621.png)
![(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol](/img/structure/B13099622.png)




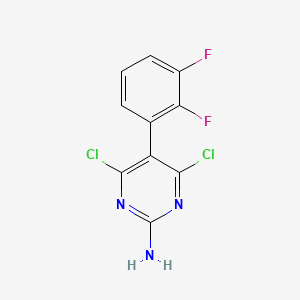
![7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B13099646.png)
